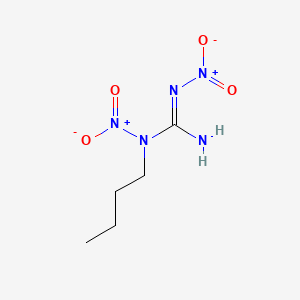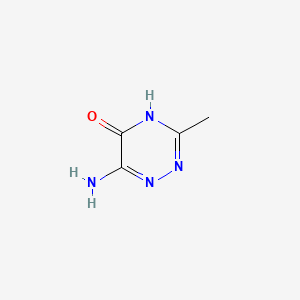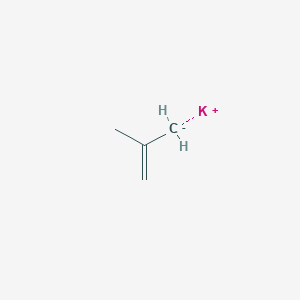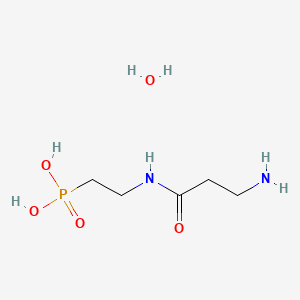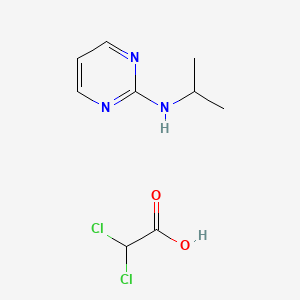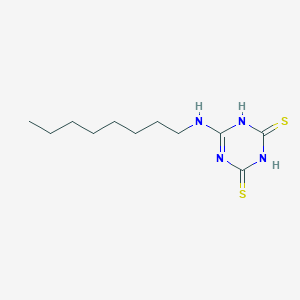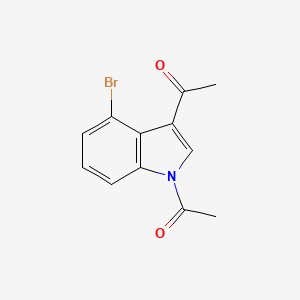
1,1'-(4-Bromo-1H-indole-1,3-diyl)di(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(4-Bromo-1H-indole-1,3-diyl)di(ethan-1-one) is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Bromo-1H-indole-1,3-diyl)di(ethan-1-one) typically involves the bromination of an indole precursor. One common method is the radical benzylic bromination reaction, which can yield high amounts of the desired product . The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
1,1’-(4-Bromo-1H-indole-1,3-diyl)di(ethan-1-one) can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted indole derivatives, while oxidation and reduction reactions can modify the functional groups on the indole ring.
Scientific Research Applications
1,1’-(4-Bromo-1H-indole-1,3-diyl)di(ethan-1-one) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: The compound can be explored for potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1’-(4-Bromo-1H-indole-1,3-diyl)di(ethan-1-one) involves its interaction with molecular targets in biological systems. The bromine atom can influence the compound’s binding affinity to various receptors and enzymes. The indole ring can participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
1H-Indole: A parent compound of many indole derivatives.
2,3-Dihydro-1H-indole: A reduced form of indole with different reactivity.
5-Fluoro-1H-indole: Another halogenated indole derivative with distinct properties.
Uniqueness
1,1’-(4-Bromo-1H-indole-1,3-diyl)di(ethan-1-one) is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
65018-18-0 |
|---|---|
Molecular Formula |
C12H10BrNO2 |
Molecular Weight |
280.12 g/mol |
IUPAC Name |
1-(1-acetyl-4-bromoindol-3-yl)ethanone |
InChI |
InChI=1S/C12H10BrNO2/c1-7(15)9-6-14(8(2)16)11-5-3-4-10(13)12(9)11/h3-6H,1-2H3 |
InChI Key |
YBIOHSINKUDYDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=C1C(=CC=C2)Br)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


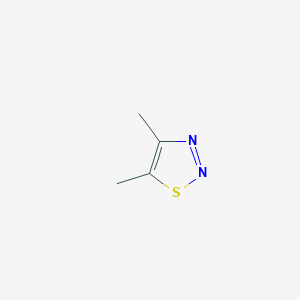
![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)

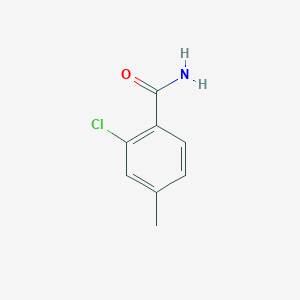
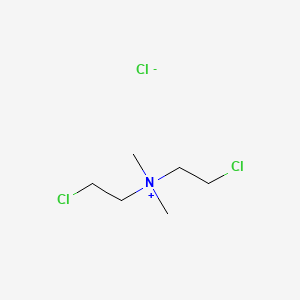
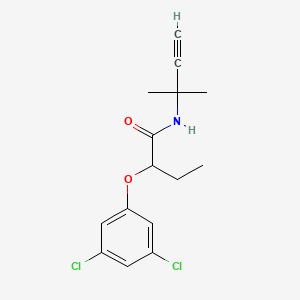
![S-[3-(Trichlorosilyl)propyl] ethanethioate](/img/structure/B14489016.png)

